

Spectroscopic Profile of 2-Aminopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopyridine

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-aminopyridine**, a crucial heterocyclic building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with data presented in clear, tabular formats and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of **2-aminopyridine**. Both ^1H and ^{13}C NMR data are presented below.

^1H NMR Data

The ^1H NMR spectrum of **2-aminopyridine** reveals the chemical environment of its hydrogen atoms. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS).

Proton	Chemical Shift (δ) in ppm	Solvent
H-6	~8.10	CDCl ₃
H-4	~7.40	CDCl ₃
H-5	~6.60	CDCl ₃
H-3	~6.50	CDCl ₃
-NH ₂	~4.70 (broad)	CDCl ₃

Note: The chemical shift of the -NH₂ protons can be variable and appear as a broad singlet due to proton exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the **2-aminopyridine** molecule.

Carbon	Chemical Shift (δ) in ppm	Solvent
C-2	158.5	CDCl ₃
C-6	148.2	CDCl ₃
C-4	137.8	CDCl ₃
C-5	113.7	CDCl ₃
C-3	108.9	CDCl ₃

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of **2-aminopyridine**.

- **Sample Preparation:** A small amount of **2-aminopyridine** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), inside an NMR tube. The concentration is usually in the range of 5-25 mg/0.5-1.0 mL.

- Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker AC-300 or equivalent, operating at a specific frequency for ^1H and ^{13}C nuclei (e.g., 300 MHz for ^1H and 75 MHz for ^{13}C).^[1]
- Data Acquisition: The sample is placed in the spectrometer's magnetic field.^[2]^[3] For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.
- Data Processing: The FID is converted into a spectrum using a mathematical process called Fourier transform.^[2] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The key IR absorption bands for **2-aminopyridine** are summarized in the table below. Frequencies are given in wavenumbers (cm^{-1}).

Vibrational Mode	Frequency (cm^{-1}) (KBr disc)
N-H stretching (asymmetric)	3442
N-H stretching (symmetric)	3300
C-H stretching (aromatic)	3050-3000
N-H scissoring	1617
C=C and C=N ring stretching	1600-1450
C-N stretching	1328
C-H in-plane bending	1250-950
C-H out-of-plane bending	900-650

Source: Data compiled from multiple spectroscopic databases and literature.[4][5]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **2-aminopyridine** is the KBr pellet technique.

- **Sample Preparation:** A small amount of finely ground **2-aminopyridine** (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent or translucent pellet. [6]
- **Instrumentation:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.[6] A background spectrum (of the empty spectrometer) is typically recorded first and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption Data

2-Aminopyridine exhibits characteristic absorption maxima (λ_{max}) in the UV region.

Solvent	λ_{max} (nm)	log ϵ
Ethanol	234, 297	4.1, 3.6
Sulfuric Acid (1M)	~310	-

Source: Data from PubChem and other spectroscopic resources.[1][7]

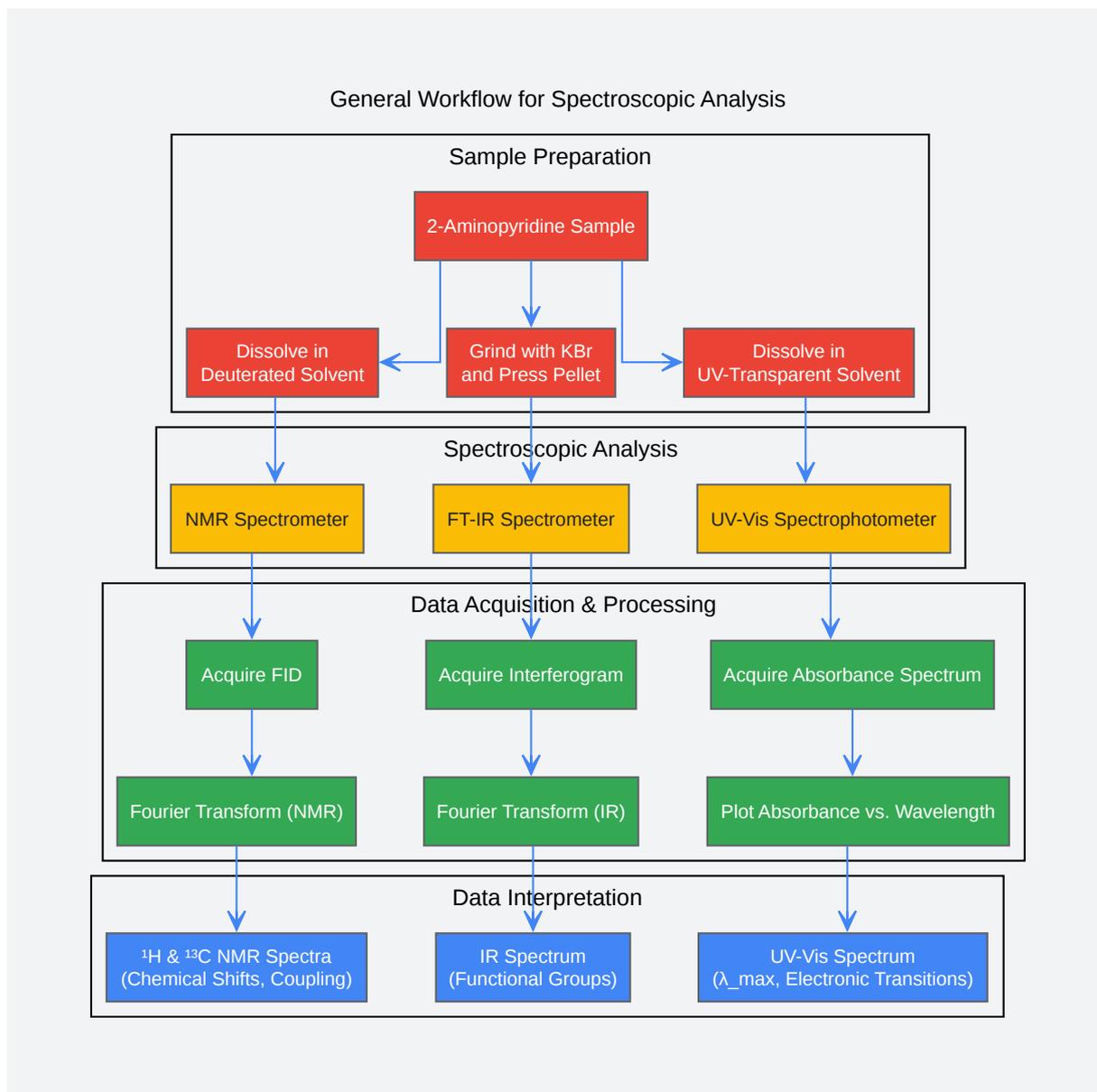
Experimental Protocol for UV-Vis Spectroscopy

The UV-Vis spectrum of **2-aminopyridine** is typically recorded in solution.

- **Sample Preparation:** A dilute solution of **2-aminopyridine** is prepared in a suitable UV-transparent solvent (e.g., ethanol, sulfuric acid).[8] The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1-1.0).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.[9][10]
- **Data Acquisition:** The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance of the sample is recorded at each wavelength.[10]
- **Data Processing:** The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_{max}) are identified.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-aminopyridine**.



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